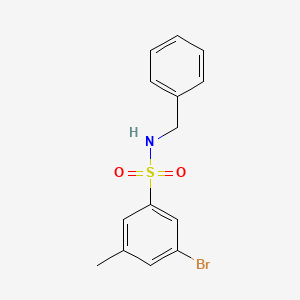

N-Benzyl-3-bromo-5-methylbenzenesulfonamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-benzyl-3-bromo-5-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14BrNO2S/c1-11-7-13(15)9-14(8-11)19(17,18)16-10-12-5-3-2-4-6-12/h2-9,16H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXIBJXHCGWEKOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)Br)S(=O)(=O)NCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00674346 | |

| Record name | N-Benzyl-3-bromo-5-methylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00674346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1020252-85-0 | |

| Record name | 3-Bromo-5-methyl-N-(phenylmethyl)benzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1020252-85-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Benzyl-3-bromo-5-methylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00674346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N-Benzyl-3-bromo-5-methylbenzenesulfonamide chemical properties

An In-Depth Technical Guide to N-Benzyl-3-bromo-5-methylbenzenesulfonamide: Synthesis, Characterization, and Chemical Utility

Foreword for the Research Professional

This compound is a specialized arylsulfonamide derivative. As of this writing, it is not a commercially catalogued compound, nor is it extensively characterized in peer-reviewed literature. This guide, therefore, serves a dual purpose: it is both a predictive overview and a practical manual for the synthesis, characterization, and potential application of this molecule. The methodologies and data presented herein are synthesized from established chemical principles and validated protocols for structurally analogous compounds. This document is designed to provide the drug development professional or synthetic chemist with a robust framework to confidently approach this molecule as a novel building block or research intermediate.

Core Chemical Properties & Structural Data

The structural features of this compound—a flexible N-benzyl group, a reactive aryl bromide, and the core sulfonamide moiety—make it a molecule of interest for creating diverse chemical libraries. Its properties are predicted based on its constituent parts.

| Property | Predicted Value / Information |

| Molecular Formula | C₁₄H₁₄BrNO₂S |

| Molecular Weight | 356.24 g/mol |

| IUPAC Name | This compound |

| CAS Number | Not assigned. |

| Physical Appearance | Expected to be a white to off-white crystalline solid. |

| Solubility | Predicted to be soluble in polar aprotic solvents (e.g., DMF, DMSO, Acetone, Ethyl Acetate) and chlorinated solvents (DCM, Chloroform); sparingly soluble in alcohols; insoluble in water. |

| Melting Point | Predicted range: 110-125 °C. This is an estimation based on similar N-benzyl arylsulfonamides. Actual value requires experimental verification. |

Proposed Synthetic Workflow

The most direct and reliable method for synthesizing the target compound is a nucleophilic substitution reaction between the commercially available sulfonyl chloride precursor and benzylamine. This approach, a variation of the Schotten-Baumann reaction, is known for its high efficiency and operational simplicity.

Caption: Proposed high-yield synthesis pathway for the target compound.

Detailed Experimental Protocol

This protocol is designed as a self-validating system. Each step includes causality and checkpoints for ensuring reaction success and product purity.

Synthesis of this compound

Causality: The reaction proceeds via the nucleophilic attack of the primary amine (benzylamine) on the electrophilic sulfur atom of the sulfonyl chloride. A non-nucleophilic base is required to quench the HCl byproduct generated during the reaction, driving the equilibrium towards the product. Dichloromethane (DCM) is chosen as the solvent for its inertness and ability to dissolve both reactants while facilitating easy workup.

Materials:

-

3-Bromo-5-methylbenzenesulfonyl chloride (1.0 eq.)[1]

-

Benzylamine (1.1 eq.)

-

Triethylamine (TEA) or Pyridine (1.5 eq.)

-

Anhydrous Dichloromethane (DCM)

-

Hydrochloric Acid (1 M aqueous solution)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ethanol or Hexane/Ethyl Acetate mixture for recrystallization

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 3-Bromo-5-methylbenzenesulfonyl chloride (1.0 eq.). Dissolve it in anhydrous DCM (approx. 10 mL per gram of sulfonyl chloride).

-

Cooling: Cool the solution to 0 °C using an ice bath. This is critical to control the exothermicity of the initial amine addition and prevent side reactions.

-

Reagent Addition: In a separate flask, prepare a solution of benzylamine (1.1 eq.) and triethylamine (1.5 eq.) in a small amount of anhydrous DCM. Add this solution dropwise to the stirring sulfonyl chloride solution over 15-20 minutes. The slight excess of the nucleophile ensures complete consumption of the sulfonyl chloride.

-

Reaction Monitoring (Self-Validation): Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress by Thin-Layer Chromatography (TLC) using a hexane/ethyl acetate eluent system (e.g., 3:1). The disappearance of the sulfonyl chloride spot and the appearance of a new, typically higher Rf product spot indicates completion.

-

Aqueous Workup: Once the reaction is complete, transfer the mixture to a separatory funnel.

-

Wash sequentially with 1 M HCl to remove excess benzylamine and triethylamine.

-

Wash with saturated NaHCO₃ solution to remove any residual acid.

-

Wash with brine to remove residual water.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification (Self-Validation): The crude solid is purified by recrystallization. Dissolve the crude product in a minimum amount of hot ethanol or an ethyl acetate/hexane mixture. Allow it to cool slowly to room temperature and then in a refrigerator to induce crystallization. Filter the resulting crystals and wash with a small amount of cold solvent. Dry under vacuum.

Predictive Spectroscopic Data for Characterization

The identity and purity of the synthesized compound must be confirmed through spectroscopic analysis. The following table outlines the expected signals based on the molecule's structure, drawing parallels from similar compounds in the literature.[2][3]

| Technique | Expected Observations |

| ¹H NMR | ~2.4 ppm (s, 3H): Methyl (-CH₃) protons on the aryl ring. ~4.2 ppm (d, 2H): Methylene (-CH₂-) protons of the benzyl group, coupled to the N-H. ~5.1 ppm (t, 1H): Sulfonamide proton (-SO₂NH-). Note: This peak may be broad and its position can shift. ~7.2-7.4 ppm (m, 5H): Protons of the benzyl group's phenyl ring. ~7.5-7.8 ppm (m, 3H): Protons on the 3-bromo-5-methylphenyl ring. |

| ¹³C NMR | ~21 ppm: Methyl carbon (-CH₃). ~48 ppm: Methylene carbon (-CH₂-). ~122 ppm: Carbon bearing the bromine atom (C-Br). ~127-142 ppm: Aromatic carbons (8 distinct signals expected for the two different phenyl rings). |

| FT-IR | ~3250-3300 cm⁻¹: N-H stretch of the sulfonamide. ~1330-1350 cm⁻¹ & 1150-1170 cm⁻¹: Asymmetric and symmetric S=O stretches, characteristic of the sulfonamide group. ~3030-3100 cm⁻¹: Aromatic C-H stretches. ~2850-2950 cm⁻¹: Aliphatic C-H stretches. |

| Mass Spec (HRMS) | [M+H]⁺: Expected m/z for C₁₄H₁₅BrNO₂S⁺. [M+Na]⁺: Expected m/z for C₁₄H₁₄BrNNaO₂S⁺. The isotopic pattern for bromine (¹⁹Br/⁸¹Br in ~1:1 ratio) should be clearly visible. |

Chemical Reactivity and Application Potential

The true value of this compound lies in its potential as a versatile intermediate for further chemical modification.

Caption: Key reactive sites and potential downstream chemical modifications.

-

Aryl Bromide Site: The C-Br bond is a prime handle for palladium-catalyzed cross-coupling reactions. This allows for the direct installation of various aryl, heteroaryl, or alkyl groups (Suzuki coupling) or the formation of new C-N bonds (Buchwald-Hartwig amination). This is a foundational strategy in medicinal chemistry for exploring structure-activity relationships (SAR).

-

Sulfonamide N-H Site: The acidic proton on the sulfonamide nitrogen can be deprotonated with a suitable base, and the resulting anion can be functionalized further via alkylation or arylation to generate tertiary sulfonamides.

-

Pharmacological Relevance: The sulfonamide functional group is a classic pharmacophore present in a wide array of approved drugs, including diuretics, antibiotics, and anticonvulsants. The N-benzyl group adds lipophilicity, which can be crucial for modulating a compound's pharmacokinetic properties.

Safety and Handling

-

General: Handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Reagents: 3-Bromo-5-methylbenzenesulfonyl chloride is corrosive and moisture-sensitive. Benzylamine is a corrosive base. Triethylamine is flammable and has a strong odor. Handle all reagents with care according to their specific Safety Data Sheet (SDS) guidelines.

-

Disposal: Dispose of all chemical waste according to institutional and local regulations.

References

- (No specific source for the target compound)

- (No specific source for the target compound)

- (No specific source for the target compound)

- (No specific source for the target compound)

- Ngassa, F. N., et al. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249.

- (No specific source for the target compound)

- (No specific source for the target compound)

- Design, synthesis and pharmacological characterization of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia. (Source: NIH, PMC)

- (No specific source for the target compound)

- (No specific source for the target compound)

- (No specific source for the target compound)

- (No specific source for the target compound)

- Benzenesulfonylchloride,3-bromo-5-methyl- CAS 885520-33-2. (Source: Alfa Chemistry)

- (No specific source for the target compound)

- (No specific source for the target compound)

- (No specific source for the target compound)

- (No specific source for the target compound)

- (No specific source for the target compound)

- (No specific source for the target compound)

Sources

An In-Depth Technical Guide to N-Benzyl-3-bromo-5-methylbenzenesulfonamide

Introduction: Contextualizing a Novel Scaffold

The N-benzylbenzenesulfonamide framework is a cornerstone in modern medicinal chemistry, serving as a privileged scaffold in a multitude of biologically active compounds.[1] Its prevalence stems from a combination of synthetic accessibility, metabolic stability, and the ability of its substituent groups to be finely tuned to achieve specific pharmacological profiles. Molecules incorporating this moiety have demonstrated a wide spectrum of therapeutic potential, including roles as anticancer, anti-inflammatory, and antimicrobial agents.[2][3]

This guide focuses on a specific, targeted derivative: N-Benzyl-3-bromo-5-methylbenzenesulfonamide . As of the date of this publication, a dedicated CAS (Chemical Abstracts Service) number for this precise molecule has not been prominently indexed in major chemical databases. This suggests the compound is either a novel entity or has been synthesized in niche research without broad dissemination. The absence of a CAS number, however, does not preclude a thorough scientific examination.

Leveraging established principles of organic synthesis and structure-activity relationships, this document provides a comprehensive technical overview for researchers, scientists, and drug development professionals. We will detail a robust and logical synthetic pathway, predict the spectral characteristics for structural verification, and discuss the potential therapeutic applications grounded in the known bioactivity of analogous structures. This guide is designed to serve as a foundational resource for the synthesis, characterization, and strategic deployment of this promising chemical entity in drug discovery programs.

Strategic Synthesis Pathway

The synthesis of this compound is most logically approached via a two-step sequence. This strategy involves the initial preparation of a key intermediate, the corresponding sulfonyl chloride, followed by its reaction with benzylamine. This method is reliable, scalable, and utilizes common laboratory reagents.

-

Step 1: Synthesis of 3-Bromo-5-methylbenzenesulfonyl Chloride

-

Step 2: N-Benzylation via Nucleophilic Substitution

The causality behind this two-step approach is rooted in the reactivity of the functional groups. The direct formation of the sulfonamide from the starting aromatic compound is not feasible. Therefore, the aromatic ring must first be functionalized with a sulfonyl chloride group, a highly reactive electrophile, which can then readily react with a nucleophilic amine to form the stable sulfonamide bond.

Caption: Overall two-step synthesis workflow.

Experimental Protocol 1: Synthesis of 3-Bromo-5-methylbenzenesulfonyl Chloride

This procedure is based on the well-established electrophilic aromatic substitution reaction of chlorosulfonation on an activated benzene ring.[4][5]

Rationale: The starting material, 1-bromo-3-methylbenzene, possesses two directing groups. The methyl group is an ortho-, para-director and activating, while the bromine atom is also an ortho-, para-director but deactivating. The sulfonation will preferentially occur at the position least sterically hindered and electronically favored, which is para to the methyl group and ortho to the bromine.

Methodology:

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap (to neutralize the HCl gas evolved), add chlorosulfonic acid (e.g., 4 equivalents) and cool the flask to 0°C in an ice-water bath.

-

Reagent Addition: Slowly add 1-bromo-3-methylbenzene (1 equivalent) dropwise via the dropping funnel over a period of 30-45 minutes. It is critical to maintain the internal temperature below 10°C to minimize side reactions.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The sulfonyl chloride will precipitate as a solid.

-

Isolation and Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold deionized water until the washings are neutral to litmus paper. Dry the crude product under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent like hexane or by short-path distillation under high vacuum.

Experimental Protocol 2: Synthesis of this compound

This reaction is a classic nucleophilic substitution where the nitrogen atom of benzylamine attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion.[6][7]

Rationale: The use of a base is crucial to neutralize the hydrochloric acid formed during the reaction.[7] This prevents the protonation of the benzylamine, which would render it non-nucleophilic and halt the reaction. A non-nucleophilic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF) is ideal.

Methodology:

-

Reaction Setup: Dissolve 3-bromo-5-methylbenzenesulfonyl chloride (1 equivalent) in a suitable solvent such as THF or DCM in a round-bottom flask equipped with a magnetic stirrer.

-

Amine Addition: In a separate flask, dissolve benzylamine (1.1 equivalents) and a mild base such as potassium carbonate or pyridine (1.5 equivalents) in the same solvent.

-

Reaction: Slowly add the benzylamine solution to the stirring sulfonyl chloride solution at room temperature.

-

Reaction Progression: Stir the mixture for 4-6 hours. Monitor the reaction's completion by TLC, observing the disappearance of the starting sulfonyl chloride spot.

-

Work-up: Once the reaction is complete, filter off the base (if solid). Wash the filtrate with a dilute acid solution (e.g., 1M HCl) to remove excess benzylamine, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure this compound.

Structural Characterization and Data

The identity and purity of the synthesized compound must be confirmed through rigorous spectroscopic analysis. Below are the predicted data based on the compound's structure and known values for analogous sulfonamides.[1][8][9][10]

Predicted Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₄H₁₄BrNO₂S |

| Molecular Weight | 340.24 g/mol |

| Monoisotopic Mass | 338.99286 Da |

| Predicted XlogP | ~3.5 |

| Appearance | Expected to be a white to off-white solid |

Predicted Spectroscopic Data

| Technique | Predicted Observations |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~7.5-7.8 (m, 3H, Ar-H of sulfonamide ring), 7.2-7.4 (m, 5H, Ar-H of benzyl ring), ~5.0 (t, 1H, NH, broad), 4.2-4.3 (d, 2H, CH₂), 2.4 (s, 3H, CH₃). |

| ¹³C NMR (CDCl₃, 100 MHz) | δ ~140-142 (Ar-C), ~138 (Ar-C), ~136 (Ar-C), ~130-132 (Ar-CH), ~128-129 (Ar-CH), ~127 (Ar-CH), ~122 (Ar-C-Br), ~48 (CH₂), ~21 (CH₃). |

| IR Spectroscopy (KBr, cm⁻¹) | ν ~3250-3300 (N-H stretch), ~3100 (Aromatic C-H stretch), ~2950 (Aliphatic C-H stretch), ~1330-1350 (asymmetric S=O stretch), ~1150-1170 (symmetric S=O stretch). |

| Mass Spectrometry (ESI+) | m/z [M+H]⁺ ≈ 340.0, 342.0 (characteristic isotopic pattern for Bromine). |

Potential Applications in Drug Discovery

The structural motifs present in this compound suggest several avenues for investigation in drug development.

Caption: Relationship between structural features and potential applications.

-

Carbonic Anhydrase Inhibition: The sulfonamide group is a classic zinc-binding pharmacophore, most notably utilized in inhibitors of carbonic anhydrase (CA), enzymes which are overexpressed in many types of tumors.[11] The substitution pattern on the aromatic ring can be tuned to achieve isoform selectivity, making this compound a candidate for development as an anticancer agent.

-

Antimicrobial Agents: Numerous sulfonamide derivatives exhibit potent antibacterial activity.[2][3] The lipophilicity and electronic properties conferred by the bromo and methyl groups could lead to compounds with novel mechanisms or improved efficacy against resistant strains.

-

General Bioactivity: The N-benzylbenzenesulfonamide scaffold is a versatile starting point for creating libraries of compounds for high-throughput screening against various biological targets.[12][13] The bromine atom, in particular, provides a handle for further synthetic elaboration through cross-coupling reactions, allowing for rapid diversification and optimization of lead compounds.

This guide provides a robust framework for the synthesis and evaluation of this compound. By following the detailed protocols and leveraging the predictive data, researchers can confidently produce and characterize this novel compound, paving the way for its exploration in diverse drug discovery initiatives.

References

-

Synthesis and biological evaluation of substituted benzenesulfonamides as novel potent membrane-bound phospholipase A2 inhibitors. (1995). Journal of Medicinal Chemistry. Available at: [Link]

-

Ugwu, D. I., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry. Available at: [Link]

-

Ugwu, D. I., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. PMC - NIH. Available at: [Link]

-

Wikipedia. (n.d.). Benzenesulfonyl chloride. Available at: [Link]

-

King, J. F., et al. (1995). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Scilit. Available at: [Link]

-

Stenfors, B. A., & Ngassa, F. N. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry. Available at: [Link]

-

Brainly.in. (2018). Observation when amines react with benzene sulphonyl chloride. Available at: [Link]

-

Vedantu. (2024). An amine on reaction with benzene sulphonyl chloride. JEE Main Chemistry. Available at: [Link]

-

Supporting Information for Synthesis of sulfonyl chloride substrate precursors. (n.d.). Available at: [Link]

-

Zhang, Z., et al. (2022). Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities. Journal of Medicinal Chemistry. Available at: [Link]

-

Stenfors, B. A., & Ngassa, F. N. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. ResearchGate. Available at: [Link]

-

Al‐Azzawi, A. M. (2010). Synthesis, characterization and biological activity study of N-substituted sulfonamido maleimides substituted with different heterocycles. ResearchGate. Available at: [Link]

-

Organic Syntheses. (n.d.). Benzenesulfonyl chloride. Available at: [Link]

-

Angeli, A., et al. (2021). Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystallographic investigations of N-nitrosulfonamides. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

-

PubChem. (n.d.). N-benzyl-3-bromo-4-methylbenzenesulfonamide. Available at: [Link]

-

Onkol, T., et al. (2008). Synthesis and biological activity of some new benzoxazoles. European Journal of Medicinal Chemistry. Available at: [Link]

-

Supporting Information for an article. (n.d.). Royal Society of Chemistry. Available at: [Link]

-

PubChemLite. (n.d.). 3-bromo-5-methoxybenzene-1-sulfonyl chloride. Available at: [Link]

-

Oakwood Chemical. (n.d.). 3-Bromo-5-chlorobenzenesulfonyl chloride. Available at: [Link]

-

Reaction Kinetics of the Benzylation of Adenine in DMSO: Regio-Selectivity Guided by Entropy. (2024). ResearchGate. Available at: [Link]

Sources

- 1. par.nsf.gov [par.nsf.gov]

- 2. Frontiers | Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives [frontiersin.org]

- 3. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. scilit.com [scilit.com]

- 7. What are the products when Benzene Sulfonyl Chloride reacts with amines? - Blog - Nuomeng Chemical [nuomengchemical.com]

- 8. Benzenesulfonamide(98-10-2) 1H NMR [m.chemicalbook.com]

- 9. rsc.org [rsc.org]

- 10. N-BENZYLBENZAMIDE(1485-70-7) 1H NMR spectrum [chemicalbook.com]

- 11. Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystallographic investigations of N-nitrosulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and biological evaluation of substituted benzenesulfonamides as novel potent membrane-bound phospholipase A2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and biological activity of some new benzoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structural Elucidation of N-Benzyl-3-bromo-5-methylbenzenesulfonamide

This guide provides a comprehensive, in-depth technical overview of the methodologies and analytical strategies required for the unambiguous structural elucidation of N-Benzyl-3-bromo-5-methylbenzenesulfonamide. Tailored for researchers, scientists, and professionals in drug development, this document outlines a logical workflow, from synthesis to definitive spectroscopic and crystallographic characterization. The narrative emphasizes the causality behind experimental choices, ensuring a robust and self-validating approach to molecular structure confirmation.

Introduction: The Imperative of Precise Structural Characterization

In the field of medicinal chemistry and drug discovery, the precise three-dimensional structure of a molecule is fundamentally linked to its biological activity, efficacy, and safety profile. Sulfonamides, a critical class of compounds, are known for their wide range of therapeutic applications, including antibacterial and anti-inflammatory roles.[1] The introduction of specific substituents, such as a benzyl group, a bromine atom, and a methyl group onto the benzenesulfonamide core, creates a novel chemical entity—this compound—whose therapeutic potential is yet to be explored. Its structure must be unequivocally confirmed before any further investigation into its biological properties.

This guide will detail a multi-faceted analytical approach, combining mass spectrometry, nuclear magnetic resonance spectroscopy, and single-crystal X-ray crystallography to provide a complete and validated structural assignment.

Synthesis Pathway: A Proposed Route

A logical first step in the analysis of a novel compound is to understand its synthesis, as this provides context for the expected structure and potential impurities. A common and effective method for the synthesis of N-substituted benzenesulfonamides is the reaction of a substituted benzenesulfonyl chloride with a primary amine.[2]

Proposed Synthesis of this compound:

The synthesis would logically proceed via the reaction of 3-bromo-5-methylbenzene-1-sulfonyl chloride with benzylamine in the presence of a suitable base, such as pyridine or triethylamine, to quench the HCl byproduct.

-

Step 1: 3-bromo-5-methylaniline is diazotized and subjected to a sulfochlorination reaction to yield 3-bromo-5-methylbenzene-1-sulfonyl chloride.

-

Step 2: The resulting sulfonyl chloride is then reacted with benzylamine in an appropriate solvent (e.g., dichloromethane or tetrahydrofuran) with a base to yield the final product, this compound.

This synthetic context is crucial as it informs the expected molecular weight and the key structural fragments that should be observed in the subsequent analytical experiments.

Mass Spectrometry (MS): The First Glimpse of Molecular Identity

Mass spectrometry provides the molecular weight of the compound and offers valuable structural information through the analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) is the preferred initial technique.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: A dilute solution of the purified compound is prepared in a suitable solvent, such as acetonitrile or methanol.

-

Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is used.

-

Data Acquisition: The analysis is typically performed in positive ion mode (ESI+) to protonate the molecule, forming the [M+H]⁺ ion.

-

Data Analysis: The resulting spectrum is analyzed to determine the accurate mass of the molecular ion. The isotopic pattern, particularly the presence of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), will be a key diagnostic feature.

Expected Data and Interpretation

The molecular formula of this compound is C₁₄H₁₄BrNO₂S. The expected monoisotopic mass and key fragmentation patterns are summarized below.

| Parameter | Expected Value | Interpretation |

| Molecular Formula | C₁₄H₁₄BrNO₂S | |

| Monoisotopic Mass | 338.9929 u | For [M]⁺ |

| [M+H]⁺ | 339.9997 u | Protonated molecule |

| [M+Na]⁺ | 361.9816 u | Sodium adduct |

| Isotopic Pattern | Presence of peaks at M and M+2 in ~1:1 ratio | Confirms the presence of one bromine atom |

| Key Fragment Ion | m/z 91.0542 | [C₇H₇]⁺ - Tropylium ion from the benzyl group |

| Key Fragment Ion | m/z 247.9324 | [M - C₇H₇]⁺ - Loss of the benzyl group |

| Key Fragment Ion | m/z 155.0498 | [C₇H₈NSO₂]⁺ - Benzenesulfonamide fragment |

The observation of the molecular ion with the correct accurate mass and the characteristic bromine isotopic pattern provides strong evidence for the elemental composition of the molecule. The fragmentation pattern, particularly the presence of the tropylium ion at m/z 91, is highly indicative of the benzyl moiety.[3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the most powerful technique for elucidating the detailed connectivity of a molecule in solution. A combination of ¹H NMR, ¹³C NMR, and 2D correlation experiments (such as HSQC and HMBC) is essential for a complete structural assignment.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Data Acquisition: A standard suite of experiments is performed:

-

¹H NMR for proton environment and multiplicity.

-

¹³C NMR for carbon environments.

-

HSQC (Heteronuclear Single Quantum Coherence) to identify one-bond C-H correlations.

-

HMBC (Heteronuclear Multiple Bond Correlation) to identify two- and three-bond C-H correlations, which are crucial for piecing together the molecular fragments.

-

-

Data Analysis: The chemical shifts (δ), coupling constants (J), and correlation peaks are analyzed to build the molecular structure.

Predicted ¹H and ¹³C NMR Data and Interpretation

Based on the proposed structure and data from similar sulfonamides, the following NMR data are predicted.[5][6][7]

Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.6 - 7.8 | m | 3H | Ar-H (benzenesulfonamide ring) | Protons on the substituted benzene ring. |

| ~7.2 - 7.4 | m | 5H | Ar-H (benzyl ring) | Protons on the benzyl group's phenyl ring. |

| ~4.8 - 5.0 | t | 1H | NH | Sulfonamide proton, may show coupling to the benzylic CH₂. |

| ~4.3 | d | 2H | CH₂ | Benzylic protons, coupled to the NH proton. |

| ~2.4 | s | 3H | CH₃ | Methyl group on the benzenesulfonamide ring. |

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~144 | C-S | Quaternary carbon attached to sulfur. |

| ~140 | C-CH₃ | Quaternary carbon attached to the methyl group. |

| ~137 | C (benzyl ipso) | Quaternary carbon of the benzyl ring. |

| ~135, ~132, ~128 | Ar-CH | Aromatic carbons of the benzenesulfonamide ring. |

| ~129, ~128, ~127 | Ar-CH (benzyl) | Aromatic carbons of the benzyl ring. |

| ~122 | C-Br | Quaternary carbon attached to bromine. |

| ~48 | CH₂ | Benzylic carbon. |

| ~21 | CH₃ | Methyl carbon. |

The HMBC experiment would be critical in confirming the connectivity. For instance, correlations from the benzylic CH₂ protons (~4.3 ppm) to the sulfonamide-bearing carbon (~144 ppm) and the ipso-carbon of the benzyl ring (~137 ppm) would definitively link these two fragments. Similarly, correlations from the methyl protons (~2.4 ppm) to the aromatic carbons would confirm its position on the benzenesulfonamide ring.

Single-Crystal X-ray Crystallography: The Definitive Proof

While MS and NMR provide compelling evidence for the structure, single-crystal X-ray crystallography offers the "gold standard" for unambiguous structural determination of crystalline compounds.[8][9] It provides precise atomic coordinates, bond lengths, and bond angles, revealing the molecule's three-dimensional arrangement in the solid state.[10][11]

Experimental Protocol: X-ray Crystallography

-

Crystallization: The first and often most challenging step is to grow a high-quality single crystal of the compound. This is typically achieved by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture.

-

Data Collection: A suitable crystal is mounted on a diffractometer. The crystal is then irradiated with monochromatic X-rays, and the diffraction pattern is collected as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data are used to solve the crystal structure, yielding an initial electron density map. This map is then refined to obtain the final atomic positions and other crystallographic parameters.

Expected Outcome

A successful crystallographic analysis would provide a three-dimensional model of this compound, confirming the connectivity of all atoms and the relative positions of the substituents on the benzene ring. This would serve as the ultimate validation of the structure determined by spectroscopic methods.

Integrated Workflow and Visualizations

A systematic approach ensures that all necessary data is collected and logically interpreted.

Workflow for Structure Elucidation

Caption: Overall workflow for the structural elucidation of this compound.

Molecular Structure

Caption: 2D structure of this compound.

Conclusion

The structural elucidation of a novel compound like this compound requires a rigorous and multi-pronged analytical approach. By integrating data from mass spectrometry, a full suite of NMR experiments, and single-crystal X-ray crystallography, a complete and unambiguous picture of the molecule's identity and three-dimensional structure can be established. This foundational knowledge is an indispensable prerequisite for any subsequent investigation into its chemical reactivity, biological activity, and potential as a therapeutic agent.

References

- Mass spectrometry study of N-alkylbenzenesulfonamides with potential antagonist activity to potassium channels. (2015). PubMed.

- X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. (n.d.). MDPI.

- Validating the Structure of Sulfonamide- Containing Heterocycles: A Comparative Guide to X-ray Crystallography and Alternative Methods. (n.d.). Benchchem.

- (PDF) X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. (2025). ResearchGate.

- Validating Sulfonamide Structures: A Comparative Guide to X-ray Crystallography. (n.d.). Benchchem.

- GC-Mass spectrum of benzenesulfonamide with its molecular ion peak at 157 amu. (n.d.). ResearchGate.

- Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. (n.d.). The Royal Society of Chemistry.

- Synthesis, Structural Elucidation, and Biological Potential of Novel Sulfonamide Drugs. (2022). Biological Sciences - Research.

- Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. (n.d.). European Journal of Chemistry.

- Design, synthesis and pharmacological characterization of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia. (n.d.). PMC - NIH.

- (PDF) Synthesis of Biologically Active N-Benzyl-N-[(3,4-methylenedioxyphenyl)methyl]arylsulfonamides. (2026). ResearchGate.

Sources

- 1. journals.umt.edu.pk [journals.umt.edu.pk]

- 2. researchgate.net [researchgate.net]

- 3. Mass spectrometry study of N-alkylbenzenesulfonamides with potential antagonist activity to potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. par.nsf.gov [par.nsf.gov]

- 7. Design, synthesis and pharmacological characterization of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of N-Benzyl-3-bromo-5-methylbenzenesulfonamide

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust and logical synthetic pathway for N-Benzyl-3-bromo-5-methylbenzenesulfonamide. The N-benzyl benzenesulfonamide moiety is a significant scaffold in medicinal chemistry, exhibiting a wide range of biological activities.[1][2] This document details a two-step synthesis commencing with the preparation of the key intermediate, 3-bromo-5-methylbenzenesulfonyl chloride, via a Sandmeyer-type reaction from commercially available 3-bromo-5-methylaniline. The subsequent formation of the sulfonamide and its N-benzylation are elaborated with mechanistic insights and a detailed experimental protocol. This guide is intended to provide researchers and drug development professionals with the necessary scientific grounding and practical steps to synthesize and further investigate this class of compounds.

Introduction and Strategic Overview

The sulfonamide functional group is a cornerstone in modern drug discovery, present in a multitude of therapeutic agents.[1] The incorporation of a benzyl group on the sulfonamide nitrogen can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. N-benzyl sulfonamides have been explored for various biological applications, including their potential as anticancer agents.[3]

The synthesis of this compound is strategically approached via a convergent synthesis, which is outlined in the workflow diagram below. The key steps involve:

-

Part A: Synthesis of 3-bromo-5-methylbenzenesulfonyl chloride. This crucial intermediate is synthesized from 3-bromo-5-methylaniline using a Sandmeyer-type chlorosulfonylation. This classic and reliable reaction in organic chemistry allows for the introduction of the sulfonyl chloride group onto the aromatic ring.[4][5][6][7][8]

-

Part B: Synthesis of this compound. This step involves a two-stage process:

-

Sulfonamide Formation: The prepared 3-bromo-5-methylbenzenesulfonyl chloride is reacted with ammonia to yield 3-bromo-5-methylbenzenesulfonamide.

-

N-Benzylation: The final product is obtained through the N-benzylation of the sulfonamide intermediate.

-

This structured approach ensures high yields and purity of the final compound.

Caption: Synthetic workflow for this compound.

Synthesis of 3-bromo-5-methylbenzenesulfonyl chloride

The synthesis of the key sulfonyl chloride intermediate is achieved through the Sandmeyer reaction, a versatile method for the conversion of aromatic amines to a variety of functional groups.[4][5][6][7][8]

Mechanistic Insights

The reaction proceeds in two main stages:

-

Diazotization: 3-bromo-5-methylaniline is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures to form a diazonium salt. This intermediate is highly reactive.

-

Chlorosulfonylation: The diazonium salt is then reacted with sulfur dioxide in the presence of a copper(I) or copper(II) chloride catalyst. The copper catalyst facilitates a single-electron transfer (SET) process, leading to the formation of an aryl radical, which then reacts with sulfur dioxide. Subsequent reaction with chloride and loss of nitrogen gas affords the desired sulfonyl chloride.

Experimental Protocol

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 3-Bromo-5-methylaniline | 186.05 | 18.6 g | 0.1 |

| Sodium Nitrite | 69.00 | 7.6 g | 0.11 |

| Concentrated HCl | 36.46 | 30 mL | ~0.36 |

| Sulfur Dioxide (in acetic acid) | 64.07 | As required | - |

| Copper(II) Chloride | 134.45 | 1.34 g | 0.01 |

| Ice | - | As required | - |

| Dichloromethane | 84.93 | As required | - |

| Saturated Sodium Bicarbonate | 84.01 | As required | - |

| Anhydrous Sodium Sulfate | 142.04 | As required | - |

Procedure:

-

Diazotization: In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, suspend 3-bromo-5-methylaniline (18.6 g, 0.1 mol) in a mixture of concentrated HCl (30 mL) and water (50 mL). Cool the mixture to 0-5 °C in an ice-salt bath.

-

Slowly add a solution of sodium nitrite (7.6 g, 0.11 mol) in water (20 mL) dropwise, maintaining the temperature below 5 °C. Stir the mixture for an additional 30 minutes at this temperature after the addition is complete.

-

Sandmeyer Reaction: In a separate flask, prepare a solution of sulfur dioxide in glacial acetic acid and add copper(II) chloride (1.34 g, 0.01 mol). Cool this solution to 0-5 °C.

-

Slowly add the cold diazonium salt solution to the SO₂/CuCl₂ solution with vigorous stirring. The evolution of nitrogen gas will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Work-up: Pour the reaction mixture into ice-water (500 mL) and extract with dichloromethane (3 x 100 mL).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-bromo-5-methylbenzenesulfonyl chloride.

Synthesis of this compound

This is a two-step process starting from the synthesized sulfonyl chloride.

Step 1: Synthesis of 3-bromo-5-methylbenzenesulfonamide

Mechanistic Insight: This is a nucleophilic acyl substitution reaction where ammonia acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion.

Experimental Protocol:

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity (from previous step) | Moles |

| 3-Bromo-5-methylbenzenesulfonyl chloride | 269.54 | ~0.1 mol | ~0.1 |

| Concentrated Ammonium Hydroxide | 35.05 | 50 mL | - |

| Dichloromethane | 84.93 | As required | - |

Procedure:

-

Dissolve the crude 3-bromo-5-methylbenzenesulfonyl chloride in dichloromethane (100 mL) and cool to 0-5 °C.

-

Slowly add concentrated ammonium hydroxide (50 mL) with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir for 2-3 hours.

-

Separate the organic layer, and wash it with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude 3-bromo-5-methylbenzenesulfonamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: N-Benzylation of 3-bromo-5-methylbenzenesulfonamide

Mechanistic Insight: The sulfonamide proton is acidic and can be removed by a base to form a nucleophilic sulfonamidate anion. This anion then undergoes a nucleophilic substitution reaction (likely SN2) with benzyl bromide to form the N-benzylated product.

Experimental Protocol:

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 3-Bromo-5-methylbenzenesulfonamide | 250.12 | 25.0 g | 0.1 |

| Benzyl Bromide | 171.04 | 18.8 g (13.1 mL) | 0.11 |

| Potassium Carbonate | 138.21 | 20.7 g | 0.15 |

| Acetone | 58.08 | 200 mL | - |

Procedure:

-

To a solution of 3-bromo-5-methylbenzenesulfonamide (25.0 g, 0.1 mol) in acetone (200 mL), add potassium carbonate (20.7 g, 0.15 mol).

-

Heat the mixture to reflux and add benzyl bromide (18.8 g, 0.11 mol) dropwise.

-

Continue refluxing for 4-6 hours, monitoring the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in dichloromethane, wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

The crude product can be purified by column chromatography on silica gel using a suitable eluent (e.g., hexane/ethyl acetate mixture).

Characterization

-

¹H NMR: Signals corresponding to the aromatic protons of both the benzenesulfonamide and benzyl moieties, a singlet for the methyl group, and a characteristic signal for the methylene protons of the benzyl group.

-

¹³C NMR: Resonances for all unique carbon atoms in the molecule.

-

IR Spectroscopy: Characteristic absorption bands for N-H stretching (if any unreacted starting material is present), S=O stretching (symmetric and asymmetric), and C-H and C=C bonds of the aromatic rings.

-

Mass Spectrometry: A molecular ion peak corresponding to the calculated molecular weight of the product, along with characteristic fragmentation patterns.

Safety and Handling

-

3-bromo-5-methylaniline: Toxic and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[9]

-

Sodium Nitrite: Oxidizer and toxic.

-

Sulfonyl Chlorides: Corrosive and moisture-sensitive. Handle in a fume hood.

-

Benzyl Bromide: Lachrymator and corrosive. Handle with extreme care in a well-ventilated fume hood.

-

All reactions should be performed in a well-ventilated fume hood.

Conclusion

This guide outlines a reliable and well-precedented synthetic pathway for this compound. The described methods, rooted in fundamental organic chemistry principles, provide a clear roadmap for researchers. The synthesis of the key 3-bromo-5-methylbenzenesulfonyl chloride intermediate via the Sandmeyer reaction is a critical and enabling step. The subsequent sulfonamide formation and N-benzylation are robust transformations. While the biological activity of this specific molecule is not extensively documented, its structural motifs suggest potential for further investigation in medicinal chemistry and drug discovery programs.

References

-

Doyle, K. and J. M. Percy. (2024). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. Organic Letters. [Link]

-

Kralj, M., et al. (2021). Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. ACS Organic & Inorganic Au. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 3018526, 3-Bromo-5-methylaniline. [Link]

-

Festus, C., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry. [Link]

-

El-Sayed, M. A. A., et al. (2022). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. Molecules. [Link]

-

Rasool, S., et al. (2019). Synthesis of Biologically Active N-Benzyl-N-[(3,4-methylenedioxyphenyl)methyl]arylsulfonamides. ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights [mdpi.com]

- 4. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 8. Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 3-Bromo-5-methylaniline, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

A Technical Guide to the Spectroscopic Characterization of N-Benzyl-3-bromo-5-methylbenzenesulfonamide

This guide provides an in-depth technical overview of the spectroscopic characterization of N-Benzyl-3-bromo-5-methylbenzenesulfonamide, a molecule of interest in medicinal chemistry and drug development.[1] Due to the absence of publicly available experimental spectra for this specific compound, this document leverages established principles of spectroscopy and data from analogous structures to present a predictive analysis. It is designed to serve as a foundational resource for researchers engaged in the synthesis, identification, and analysis of novel benzenesulfonamide derivatives.

Introduction: The Significance of Spectroscopic Analysis

The structural elucidation of newly synthesized compounds is a cornerstone of chemical research and drug development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools in this process. Each technique provides a unique piece of the structural puzzle, and together they allow for the unambiguous confirmation of a molecule's identity and purity. For a compound like this compound, a thorough spectroscopic analysis is crucial to verify the connectivity of the benzyl and substituted phenyl rings to the central sulfonamide linkage.

Synthesis Pathway and Rationale

Proposed Synthesis Workflow

The synthesis would commence with the reaction of 3-bromo-5-methylaniline with a chlorosulfonic acid to generate the 3-bromo-5-methylbenzenesulfonyl chloride intermediate. This is then followed by a nucleophilic substitution reaction with benzylamine.

Caption: Proposed two-step synthesis of this compound.

Predicted Spectroscopic Data and Interpretation

The following sections detail the predicted spectroscopic data for this compound. These predictions are based on the analysis of structurally similar compounds and established spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

The ¹H NMR spectrum is expected to show distinct signals for the protons of the benzyl and the 3-bromo-5-methylphenyl groups. The chemical shifts are predicted based on the electronic environment of each proton.

| Predicted ¹H NMR Data | |

| Chemical Shift (δ, ppm) | Assignment and Rationale |

| ~2.40 (s, 3H) | Singlet corresponding to the methyl (-CH₃) protons on the brominated phenyl ring. |

| ~4.25 (d, 2H) | Doublet for the benzylic methylene (-CH₂-) protons, coupled to the adjacent N-H proton. |

| ~5.50 (t, 1H) | Triplet for the sulfonamide N-H proton, coupling to the benzylic CH₂ protons. |

| ~7.20-7.40 (m, 5H) | Multiplet for the five protons of the benzyl group's phenyl ring. |

| ~7.50 (s, 1H) | Singlet for the aromatic proton between the bromine and methyl groups on the sulfonamide phenyl ring. |

| ~7.65 (s, 1H) | Singlet for the aromatic proton adjacent to the bromine. |

| ~7.75 (s, 1H) | Singlet for the aromatic proton adjacent to the sulfonyl group. |

Predicted in CDCl₃ solvent.

The ¹³C NMR spectrum will provide information on the number of unique carbon environments in the molecule.

| Predicted ¹³C NMR Data | |

| Chemical Shift (δ, ppm) | Assignment and Rationale |

| ~21.0 | Methyl carbon (-CH₃). |

| ~48.0 | Benzylic methylene carbon (-CH₂-). |

| ~122.0 | Carbon bearing the bromine atom (C-Br). |

| ~127.0 - 129.0 | Carbons of the benzyl phenyl ring. |

| ~132.0 - 138.0 | Aromatic carbons of the 3-bromo-5-methylphenyl ring. |

| ~140.0 | Quaternary carbon attached to the sulfonyl group. |

| ~142.0 | Quaternary carbon attached to the methyl group. |

Predicted in CDCl₃ solvent.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

| Predicted IR Absorption Bands | |

| Frequency (cm⁻¹) | Assignment and Rationale |

| ~3300 | N-H stretching vibration of the sulfonamide group. |

| ~3100-3000 | C-H stretching vibrations of the aromatic rings. |

| ~2950-2850 | C-H stretching vibrations of the methyl and methylene groups. |

| ~1340 and ~1160 | Asymmetric and symmetric SO₂ stretching vibrations, characteristic of sulfonamides.[4][5] |

| ~1600, ~1480 | C=C stretching vibrations within the aromatic rings. |

| ~800-700 | C-H out-of-plane bending vibrations, indicative of the substitution pattern of the aromatic rings. |

| ~600 | C-Br stretching vibration. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.

| Predicted Mass Spectrometry Data | |

| m/z (Mass-to-Charge Ratio) | Assignment and Rationale |

| ~355/357 | Molecular ion peaks ([M]⁺ and [M+2]⁺) with approximately equal intensity, characteristic of a compound containing one bromine atom. |

| ~264 | Loss of the benzyl group ([M-C₇H₇]⁺). |

| ~200/202 | Fragment corresponding to the 3-bromo-5-methylbenzenesulfonyl cation. |

| ~155 | Loss of SO₂ from the 3-bromo-5-methylphenyl fragment. |

| 91 | Tropylium ion, a characteristic fragment from the benzyl group. |

The fragmentation of sulfonamides under mass spectrometry conditions can be complex, often involving rearrangements.[6][7][8]

Experimental Protocols

The following are detailed, step-by-step methodologies for the acquisition of the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Use a spectral width of approximately 16 ppm.

-

Employ a pulse angle of 30-45 degrees.

-

Set the relaxation delay to 1-2 seconds.

-

Accumulate at least 16 scans to ensure a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Use a spectral width of approximately 250 ppm.

-

Employ a pulse angle of 45 degrees.

-

Set the relaxation delay to 2 seconds.

-

Accumulate a sufficient number of scans (typically several hundred to thousands) to obtain a high-quality spectrum.

-

-

Data Processing: Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal (0.00 ppm).

Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, for an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid sample directly onto the ATR crystal.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add at least 16 scans to improve the signal-to-noise ratio.

-

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent such as methanol or acetonitrile to a concentration of approximately 1 mg/mL.

-

Instrumentation: Utilize a mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Acquisition:

-

Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

-

Acquire the mass spectrum in positive ion mode over a mass range of m/z 50-500.

-

Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the molecular ion.

-

-

Data Processing: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. The outlined protocols and predicted data serve as a valuable reference for researchers working on the synthesis and analysis of this and related compounds. The true utility of this guide will be realized when experimental data is acquired and compared against these predictions, allowing for a robust and confident structural assignment.

References

-

Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373–2379. [Link]

-

ResearchGate. FT IR spectra of 2-[2-Amino-5-(3,4,5-trimethoxy-benzyl)pyrimidinyl-4-azo]-4-bromo-phenol. [Link]

-

ResearchGate. Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions. [Link]

-

Taylor & Francis Online. INFRARED SPECTRA SIMULATION FOR SOME SULFONAMIDES BY USING SEMI-EMPIRICAL METHODS. [Link]

-

PubMed. Expansion of a Synthesized Library of N-Benzyl Sulfonamides Derived from an Indole Core to Target Pancreatic Cancer. [Link]

-

ACS Publications. Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. [Link]

-

ResearchGate. 1 H NMR and 13 C NMR of the prepared compounds. [Link]

-

Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]

-

YouTube. How to predict the 13C NMR spectrum of a compound. [Link]

-

ResearchGate. Is there a good program to calculate (predict) 13C-chemical shifts of low molecular weight compounds (e.g. calcein)?. [Link]

-

Oxford Academic. Characterization of Sulfonamides by Flow Injection and Liquid Chromatography–Electrospray Ionization-Mass Spectrometry after O. [Link]

-

ACS Publications. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. [Link]

-

ResearchGate. (PDF) Synthesis of Biologically Active N-Benzyl-N-[(3,4-methylenedioxyphenyl)methyl]arylsulfonamides. [Link]

-

Research India Publications. Synthesis and characterization of some sulfonamide dervatives. [Link]

-

European Journal of Chemistry. Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. [Link]

-

Chemistry Steps. NMR Chemical Shift Values Table. [Link]

-

ACS Publications. CID Fragmentation of Deprotonated N-Acyl Aromatic Sulfonamides. Smiles-Type and Nitrogen–Oxygen Rearrangements. [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. [Link]

-

ResearchGate. FT-IR spectra of sulfonamide ligand 3a, zinc (II) complex (4a), copper.... [Link]

-

SpectraBase. 1-Benzyl-3-(p-chlorophenyl)urea - Optional[1H NMR] - Chemical Shifts. [Link]

-

SpectraBase. (R)-N-Benzyl-3-hydroxyvaleramide - Optional[Vapor Phase IR] - Spectrum. [Link]

-

SpectraBase. N-benzyl-p-toluenesulfonamide - Optional[13C NMR] - Spectrum. [Link]

-

The Royal Society of Chemistry. N-benzyl-N,4-dimethylbenzenesulfonamide (3a). [Link]

-

NMRDB.org. Predict 13C carbon NMR spectra. [Link]

Sources

- 1. Expansion of a Synthesized Library of N-Benzyl Sulfonamides Derived from an Indole Core to Target Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. par.nsf.gov [par.nsf.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. rsc.org [rsc.org]

- 6. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

N-Benzyl-3-bromo-5-methylbenzenesulfonamide biological activity

An In-Depth Technical Guide to the Predicted Biological Activity of N-Benzyl-3-bromo-5-methylbenzenesulfonamide

Abstract

This compound is a synthetic compound belonging to the sulfonamide class of molecules. While direct experimental data on its biological activity is not currently available in public literature, its structural features—a substituted benzenesulfonamide core coupled with an N-benzyl group—suggest a strong potential for significant pharmacological effects. This guide synthesizes information from structurally related analogs to build a predictive profile of its likely biological activities. We hypothesize that this compound possesses antibacterial, anticancer, and enzyme inhibitory properties. This document provides a proposed synthetic route and outlines detailed, robust experimental protocols for the systematic evaluation of these predicted activities, intended for researchers in drug discovery and development.

Introduction: Rationale and Predictive Framework

The sulfonamide functional group is a cornerstone of medicinal chemistry, forming the basis for a wide array of therapeutic agents, including antibacterial, anticancer, anti-inflammatory, and diuretic drugs[1]. The general structure allows for diverse substitutions on the aromatic ring and the sulfonamide nitrogen, which significantly modulates biological activity. The N-benzyl moiety is also a common feature in pharmacologically active compounds, often contributing to receptor binding and cellular uptake.

The specific compound, this compound, combines these key pharmacophores. The presence of a bromine atom and a methyl group on the benzene ring is particularly noteworthy. Halogenation, especially with bromine, can enhance lipophilicity and introduce specific electronic effects, potentially improving membrane permeability and target interaction[2][3]. Methyl groups can also influence activity; for instance, methyl substitution on the benzenesulfonamide ring has been shown to increase the antiproliferative activity of certain compounds[4].

Given the absence of direct studies, this guide employs a structure-activity relationship (SAR) approach. By examining the established biological profiles of N-benzyl sulfonamides and bromo-methyl-substituted benzenesulfonamides, we can construct a scientifically-grounded hypothesis regarding the therapeutic potential of the target molecule and design a comprehensive strategy for its empirical validation.

Proposed Synthesis

A reliable and efficient synthesis of this compound can be proposed based on established methodologies for similar compounds[5][6][7]. The most logical approach is a two-step process starting from 3-bromo-5-methylaniline.

Step 1: Synthesis of 3-Bromo-5-methylbenzenesulfonyl Chloride The synthesis begins with the diazotization of 3-bromo-5-methylaniline, followed by a sulfochlorination reaction (Sandmeyer-type reaction) using sulfur dioxide in the presence of a copper catalyst.

Step 2: Sulfonamidation The resulting 3-bromo-5-methylbenzenesulfonyl chloride is then reacted with benzylamine in the presence of a mild base (e.g., potassium carbonate or pyridine) in an appropriate solvent like dichloromethane or a biphasic system to yield the final product, this compound[5][6].

Caption: Proposed two-step synthesis of this compound.

Hypothesized Biological Activities and Mechanisms

Based on extensive literature on related sulfonamides, we predict three primary areas of biological activity for this compound.

Antibacterial Activity

Sulfonamides were the first class of systemic antibacterial agents and their mechanism is well-understood[8]. They act as competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway. By mimicking the natural substrate, para-aminobenzoic acid (PABA), they halt the production of dihydrofolic acid, a precursor for DNA synthesis and cellular replication[9][10]. Human cells are unaffected as they obtain folic acid from their diet. We hypothesize that this compound will exhibit broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria[11].

Caption: Hypothesized mechanism of antibacterial action via inhibition of folate synthesis.

Anticancer (Antiproliferative) Activity

Numerous sulfonamide derivatives have demonstrated significant cytotoxic activity against a variety of human cancer cell lines[12][13][14]. The mechanisms are often multifactorial and can include:

-

Carbonic Anhydrase (CA) Inhibition: Specifically, inhibition of tumor-associated isoforms like CA IX and CA XII, which are involved in regulating pH in the hypoxic tumor microenvironment, thereby affecting tumor survival and metastasis[15][16].

-

Cell Cycle Arrest: Some sulfonamides can induce cell cycle arrest, often at the G1 or G2/M phase, preventing cancer cell proliferation[12].

-

Induction of Apoptosis: Activation of apoptotic pathways is another common mechanism leading to programmed cell death in cancer cells.

We predict that this compound will show dose-dependent cytotoxic effects on cancer cell lines, particularly those where CA IX/XII are overexpressed, such as breast and kidney cancers.

Carbonic Anhydrase Inhibition

The sulfonamide group (SO₂NH₂) is a classic zinc-binding group that potently inhibits carbonic anhydrases[15][17]. The substitution pattern on the aromatic ring is critical for determining the affinity and selectivity towards the 15 different human CA isoforms[2][18]. Given its structure, the target compound is a strong candidate for a CA inhibitor. Its specific isoform selectivity profile will need to be determined experimentally, but it holds potential for therapeutic applications in glaucoma (targeting CA II), or as an anticancer agent (targeting CA IX/XII)[16].

Proposed Experimental Validation

To empirically test these hypotheses, a structured, multi-assay approach is required. The following protocols are designed to be self-validating through the inclusion of appropriate controls.

Caption: Logical workflow for the comprehensive biological evaluation of the target compound.

Protocol: Antibacterial Activity Screening

This protocol determines the Minimum Inhibitory Concentration (MIC) using the broth microdilution method, a standard for antimicrobial susceptibility testing[8][19].

Materials:

-

This compound (stock solution in DMSO)

-

Bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Ciprofloxacin (positive control), DMSO (negative control)

-

0.5 McFarland standard turbidity reference

Procedure:

-

Inoculum Preparation: Culture bacteria overnight. Suspend colonies in saline to match the 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Compound Dilution: Prepare a serial two-fold dilution of the test compound in CAMHB directly in the 96-well plate. Typical concentration ranges are from 256 µg/mL down to 0.5 µg/mL.

-

Controls: Include wells for a positive control (Ciprofloxacin), a negative control (inoculum with DMSO, no compound), and a sterility control (broth only).

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to each well (except the sterility control), for a final volume of 100 µL.

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

Result Interpretation: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol: Anticancer Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric method for assessing cell viability based on mitochondrial activity[20][21].

Materials:

-

Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound (stock in DMSO)

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Doxorubicin (positive control)

-

Sterile 96-well plates

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the old medium with 100 µL of the medium containing the compound or controls. Incubate for 48 or 72 hours.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol: Carbonic Anhydrase Inhibition Assay

This protocol measures the inhibition of CA-catalyzed CO₂ hydration using a stopped-flow spectrophotometer[15][22].

Materials:

-

Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)

-

This compound (stock in DMSO)

-

Buffer (e.g., 20 mM HEPES, pH 7.4)

-

Phenol red indicator solution

-

CO₂-saturated water

-

Acetazolamide (standard CA inhibitor)

-

Stopped-flow spectrophotometer

Procedure:

-

Assay Principle: The assay measures the rate of the pH change caused by the protons produced during CO₂ hydration. This is monitored by the color change of the phenol red indicator at 557 nm.

-

Reaction Mixture: The enzyme solution (in buffer) is mixed with the CO₂-saturated solution (containing the indicator and the test compound at various concentrations) in the stopped-flow instrument.

-

Kinetic Measurement: The initial rates of the catalyzed reaction are recorded for a period of 10-100 seconds.

-

Data Analysis: Inhibition constants (Kᵢ) are determined by fitting the enzyme kinetic data (reaction rates at different substrate and inhibitor concentrations) to the Michaelis-Menten equation for the relevant inhibition model.

Data Presentation and Interpretation

To support the predictive framework, the biological activities of structurally similar compounds from the literature are summarized below.

Table 1: Biological Activity of Structurally Related Sulfonamides

| Compound Class | Activity Type | Target/Cell Line | Potency (IC₅₀/MIC/Kᵢ) | Reference |

| Benzenesulfonamide Derivatives | Anti-inflammatory | Carrageenan-induced edema | 87-94% inhibition | [1][23] |

| Benzenesulfonamide-Triazines | Anticancer | MDA-MB-468 (Breast) | IC₅₀: 1.48 - 3.99 µM | [3] |

| N-Aryl-4-methylbenzenesulfonamide | Antibacterial | Gram-positive bacteria | Good activity (zone of inhib.) | [11] |

| Sulfonyl Semicarbazides | CA Inhibition | hCA XII | Kᵢ: 0.59 - 0.79 nM | [16] |

| Benzenesulfonamide Imidazoles | Anticancer | MDA-MB-231 (Breast) | EC₅₀: 20.5 µM | [14] |

Conclusion

While this compound remains an uncharacterized molecule, a robust analysis based on established structure-activity relationships strongly suggests its potential as a bioactive agent. The presence of the N-benzylsulfonamide core, augmented by bromo and methyl substitutions, points towards probable antibacterial, anticancer, and carbonic anhydrase inhibitory activities. The experimental workflows detailed in this guide provide a clear and comprehensive roadmap for the systematic investigation of this promising compound. The validation of these predicted activities could establish this compound as a valuable lead compound for future drug development programs.

References

-

Stenford, B. A., & Ngassa, F. N. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 11), 1721–1725. Retrieved from [Link]

-

ResearchGate. (n.d.). Strategies for the synthesis of N-benzyl sulfonamides. Retrieved from [Link]

-

Ahmad, S., & Farrukh, M. A. (2012). Anti-microbial activities of sulfonamides using disc diffusion method. Pakistan Journal of Pharmaceutical Sciences, 25(4), 839-844. Retrieved from [Link]

-

Khan, K. M., et al. (2013). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. Bioinorganic Chemistry and Applications, 2013, 603720. Retrieved from [Link]

-

Ngassa, F. N., & Stenford, B. A. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. ResearchGate. Retrieved from [Link]

-

Al-Abdullah, E. S., et al. (2011). Synthesis and Cytotoxic Evaluation of Some Novel Sulfonamide Derivatives Against a Few Human Cancer Cells. Iranian Journal of Pharmaceutical Research, 10(4), 753–760. Retrieved from [Link]

-

Asian Journal of Biomedical and Pharmaceutical Sciences. (2025). Newer Synthetic Strategy For The N-Benzyl-(8s)-4- (Benzenesulfonyl)-8-Hydroxyazonan-5-One. Retrieved from [Link]

-

Kadri, A., et al. (2014). Antibacterial Activity of Sulfonamide Derivatives against Clinical Strains of Bacteria. ResearchGate. Retrieved from [Link]